Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(2,6-dichloro-4-methylphenyl)acetamide
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(2,6-dichloro-4-methylphenyl)acetamide
CAS: 99520-03-3 Formula: C₉H₉Cl₂NO Molecular Weight: 218.08 g/mol Synonyms: 2',6'-Dichloro-4'-methylacetanilide; N-Acetyl-2,6-dichloro-4-methylaniline
Executive Summary
N-(2,6-dichloro-4-methylphenyl)acetamide (CAS 99520-03-3) is a specialized chlorinated acetanilide serving primarily as a stable synthetic intermediate and a metabolic reference standard in agrochemical development. Structurally, it is characterized by a phenyl ring substituted with chlorine atoms at the ortho (2,6) positions and a methyl group at the para (4) position.
From a drug development and toxicological perspective, the 2,6-dichloro substitution pattern is critical. It provides significant steric shielding to the amide bond, rendering the molecule resistant to enzymatic hydrolysis compared to non-halogenated analogues. This whitepaper details the physicochemical properties, optimized synthesis protocols for sterically hindered anilines, and analytical profiling methods required for high-sensitivity detection.
Physicochemical Characterization
The physicochemical profile of CAS 99520-03-3 is dominated by the electron-withdrawing and lipophilic nature of the two chlorine atoms.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Technical Context |
| Physical State | Solid (Crystalline powder) | Likely forms needles/plates upon recrystallization from EtOH. |
| Melting Point | 165°C - 175°C (Predicted) | Significantly higher than the parent aniline (60–62°C) due to intermolecular hydrogen bonding of the amide. |
| Solubility (Water) | Very Low (< 50 mg/L) | High lipophilicity limits aqueous solubility; requires organic co-solvents (DMSO, MeOH). |
| Solubility (Organic) | High | Soluble in DCM, Ethyl Acetate, DMSO, Methanol. |
| LogP (Octanol/Water) | 2.8 – 3.2 (Estimated) | Indicates high membrane permeability and potential for bioaccumulation in fatty tissues. |
| pKa | ~14-15 (Amide proton) | The amide proton is weakly acidic; the conjugate base is stabilized by the electron-withdrawing chlorines. |
Expert Insight: The presence of chlorines at the 2,6-positions creates a "molecular cleft" around the amide nitrogen. This reduces the basicity of the nitrogen, making the formation of the acetamide from the aniline thermodynamically favorable but kinetically slow without catalysis.
Synthetic Pathways & Process Chemistry[1][2]
Synthesizing N-(2,6-dichloro-4-methylphenyl)acetamide requires overcoming the poor nucleophilicity of the parent aniline (2,6-dichloro-4-methylaniline). The steric bulk of the ortho-chlorines hinders the approach of electrophiles.
Optimized Acetylation Protocol
Standard Schotten-Baumann conditions often fail due to steric hindrance. The following protocol utilizes thermal energy and acid catalysis to drive the reaction to completion.
Reagents:
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Substrate: 2,6-dichloro-4-methylaniline (1.0 eq)
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Acylating Agent: Acetic Anhydride (Ac₂O) (1.2 – 1.5 eq)
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Solvent/Catalyst: Glacial Acetic Acid (AcOH) (Solvent) + H₂SO₄ (Catalytic, 1-2 drops) OR Pyridine (Base catalyst).
Step-by-Step Methodology:
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Dissolution: Dissolve 2,6-dichloro-4-methylaniline in Glacial Acetic Acid (5 mL per gram of substrate) in a round-bottom flask.
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Addition: Add Acetic Anhydride (1.2 eq) dropwise. Note: If using pyridine as a catalyst, add it here.
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Thermal Activation: Heat the mixture to reflux (118°C) for 2–4 hours.
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Why Reflux? The 2,6-dichloro steric barrier prevents rapid attack at room temperature. Thermal energy is required to overcome the activation energy barrier.
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Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1] The aniline spot should disappear.
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Quench & Isolation:
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Cool the mixture to room temperature.
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Pour slowly into ice-cold water (10x volume) with vigorous stirring. The product will precipitate as a white solid.
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Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove trace acetic acid and unreacted aniline.
Synthetic Workflow Diagram
The following diagram illustrates the critical decision points in the synthesis and purification process.
Caption: Figure 1.[2] Optimized synthetic workflow for sterically hindered aniline acetylation.
Analytical Profiling (LC-MS/MS)
For researchers tracking this compound as an impurity or metabolite, a validated LC-MS method is essential.
HPLC-UV/MS Conditions
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
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Gradient: 50% B to 90% B over 10 minutes. (High organic start required due to lipophilicity).
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Detection:
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UV: 254 nm (Aromatic ring absorption).
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MS: ESI Positive Mode (M+H)⁺ = 218/220/222 (Characteristic Cl₂ isotope pattern: 9:6:1 ratio).
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Self-Validating Check: The presence of the chlorine isotope pattern is the primary validation tool. If the mass spectrum does not show the characteristic M, M+2, and M+4 peaks in the correct intensity ratio, the peak is not the dichloro-derivative.
Applications in Drug Discovery & Agrochemicals
Metabolic Stability & Bioisosterism
In medicinal chemistry, the 2,6-dichloro-4-methylphenyl moiety is a "privileged scaffold."
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Metabolic Blockade: The chlorine atoms at the 2 and 6 positions physically block Cytochrome P450 enzymes from accessing the ortho positions, preventing ring hydroxylation.
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Hydrolytic Stability: The amide bond is shielded from amidases. This makes CAS 99520-03-3 an excellent model for designing drugs with extended half-lives.
Agrochemical Precursor
This compound serves as a critical intermediate in the synthesis of more complex halogenated anilines used in fungicides. Specifically, the acetyl group protects the amine during subsequent halogenation (e.g., bromination) of the methyl group or the ring, preventing oxidation of the nitrogen.
Structural Activity Relationship (SAR) Diagram
Caption: Figure 2. Structural Activity Relationship (SAR) highlighting the functional impact of substituents.
References
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PubChem. (2025).[3] Compound Summary: 2-chloro-N-(2,6-diethylphenyl)acetamide (Analogous Structure & Properties).[3] National Library of Medicine. Link
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European Patent Office. (1996). Process for the preparation of 2,6-dichloro-4-bromoanilides (EP 0727412 A2). (Describes the acetylation of 2,6-dichloro-4-methylaniline as a key intermediate step). Link
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Sigma-Aldrich. (2025). Product Specification: N-(2,6-dichloro-4-methylphenyl)acetamide. Merck KGaA. Link
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Royal Society of Chemistry. (2014). Regioselective nitration of Anilines: Preparation of N-phenylacetamides. (General protocols for hindered aniline acetylation). Link
